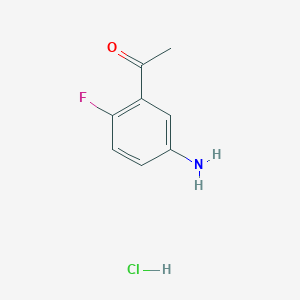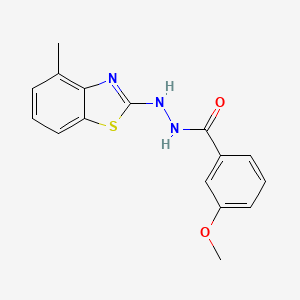![molecular formula C15H19N5O4 B2483841 Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate CAS No. 1993167-10-4](/img/structure/B2483841.png)
Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions and the use of ethyl carboxylate precursors. For example, a method for synthesizing novel triazolo and pyridine derivatives involves starting from ethyl carboxylate compounds, reacting with hydrazine hydrate, and undergoing cyclization with aliphatic or aromatic acids to afford triazoles with potential antihypertensive activity (Kumar & Mashelkar, 2007).
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using a combination of elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information on the molecular framework and the nature of functional groups present in the compounds (Gelmi & Pocar, 1992).
Chemical Reactions and Properties
Cyclization reactions are common in the synthesis of triazolo and pyridine derivatives, often resulting in compounds with diverse chemical properties. The choice of solvents and reagents can significantly influence the outcomes of these reactions, leading to the formation of compounds with varying structures and potential biological activities (Gray et al., 1976).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate and its structural analogs have been evaluated for antimicrobial activity. Research indicates that these compounds exhibit promising antimicrobial properties, making them potentially useful in the development of new antimicrobial agents. For instance, one study synthesized and screened a series of compounds for their antimicrobial activity, highlighting the potential of these structures in medical applications (El‐Kazak & Ibrahim, 2013).
Antituberculous Potential
Several studies have explored the antituberculous properties of compounds related to ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate. Research demonstrates the potential efficacy of these compounds against tuberculosis, which can aid in the development of new treatments for this infectious disease (Titova et al., 2019).
Antihypertensive Applications
Certain derivatives of the compound have shown potential as antihypertensive agents. Research into 1,2,4-triazolol[1,5-alpha]pyrimidines, which share structural similarities, has indicated that these compounds exhibit promising antihypertensive activity. This suggests the possibility of developing new treatments for hypertension using these chemical structures (Bayomi et al., 1999).
Antitumor Activity
Research has also explored the antitumor properties of related compounds. Studies have indicated that certain derivatives demonstrate significant antitumor activity, making them potentially valuable in the development of new cancer therapies. For example, a study focused on the synthesis of a novel compound and its evaluation for antitumor activity, showing promising results against specific cancer cell lines (Gomha et al., 2017).
Antibacterial and Antifungal Properties
Compounds structurally related to ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate have been investigated for their antibacterial and antifungal properties. Research demonstrates that these compounds have significant potential in combating various bacterial and fungal infections, indicating their utility in developing new antimicrobial treatments (Hassan, 2013).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives .
Mode of Action
Related compounds, such as indole derivatives, are known to interact with their targets in a way that leads to various biologically vital properties .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been shown to possess various biological activities, suggesting they may affect multiple biochemical pathways .
Eigenschaften
IUPAC Name |
ethyl 1-(6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-3-24-15(23)10-4-6-19(7-5-10)14(22)11-12-13(21)16-9(2)8-20(12)18-17-11/h8,10H,3-7H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHZJHGDBGQHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C3C(=O)NC(=CN3N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)
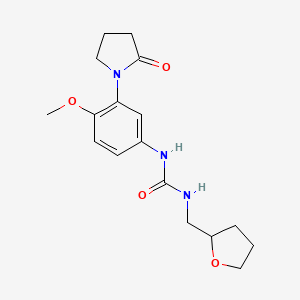
![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)

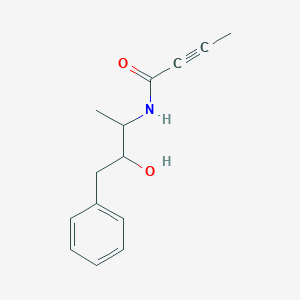
![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)
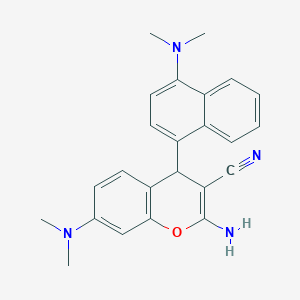
![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)

